Sodium 6-chloro-5-methylpyridine-3-sulfinate

Description

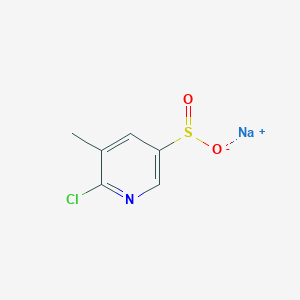

Sodium 6-chloro-5-methylpyridine-3-sulfinate is a heterocyclic sulfinate salt featuring a pyridine backbone substituted with chloro (–Cl), methyl (–CH₃), and sulfinate (–SO₂⁻Na⁺) functional groups. This compound belongs to the class of pyridine sulfinates, which are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications. The sulfinate group (–SO₂⁻) confers nucleophilic reactivity, enabling participation in cross-coupling reactions, while the chloro and methyl substituents modulate electronic and steric properties, influencing solubility and stability .

Key properties inferred from structural analogs include:

- Water solubility: Likely high due to the ionic sodium sulfinate group.

- Reactivity: The sulfinate ion acts as a nucleophile in SN2 reactions or as a leaving group in metal-catalyzed couplings.

- Thermal stability: Expected to be moderate, typical of aromatic sulfinates.

Properties

Molecular Formula |

C6H5ClNNaO2S |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

sodium;6-chloro-5-methylpyridine-3-sulfinate |

InChI |

InChI=1S/C6H6ClNO2S.Na/c1-4-2-5(11(9)10)3-8-6(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

MXOMUUITQQRUEK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-chloro-5-methylpyridine-3-sulfinate typically involves the sulfonation of 6-chloro-5-methylpyridine. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process requires precise temperature control and the use of appropriate solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloro-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 6-chloro-5-methylpyridine-3-sulfinate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 6-chloro-5-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Solubility and Stability

- Aqueous Solubility :

Sodium sulfinates and carboxylic acids are water-soluble due to ionic/polar groups, while sulfonate esters and triflates require organic solvents (e.g., ethyl acetate) . - Thermal Degradation :

Triflates decompose above 150°C, whereas sulfinates and sulfonates are stable up to 200°C under inert conditions .

Research Findings and Trends

Recent studies highlight the following trends:

Green Synthesis: Sodium sulfinates are increasingly used in solvent-free mechanochemical reactions to reduce waste .

Hybrid Catalysts: Triflates paired with palladium nanoparticles enhance coupling efficiency in nanomolar-scale reactions .

Safety Profiles : Carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) require stringent handling due to irritancy, whereas sulfinates are generally low-hazard .

Biological Activity

Sodium 6-chloro-5-methylpyridine-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position, along with a sulfinic acid moiety at the 3-position. The molecular formula is with a molecular weight of approximately 213.62 g/mol. This unique structure contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonate group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling cascades.

- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties, which may be linked to its ability to disrupt cellular processes in pathogens.

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism likely involves disruption of the bacterial cell wall synthesis or interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been studied for its potential anticancer effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF7 (Breast) | 15 | Growth inhibition | |

| HT29 (Colon) | 10 | Induction of apoptosis |

Case Studies

- Inhibition of Cancer Cell Proliferation : A study published in Cancer Research highlighted the compound's ability to induce apoptosis in MCF7 cells through the activation of caspase pathways. The findings suggest that this compound could be further developed as a therapeutic agent for breast cancer treatment.

- Antimicrobial Efficacy : In a comparative study against traditional antibiotics, this compound exhibited superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent in clinical settings.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Formulation Development : Exploring its use in combination therapies for enhanced therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.